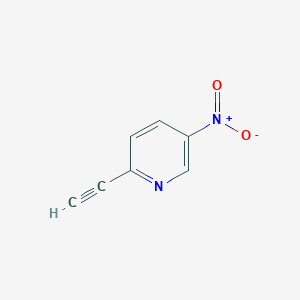
2-Éthynyl-5-nitropyridine
Vue d'ensemble
Description
2-Ethynyl-5-nitropyridine is an organic compound characterized by a pyridine ring substituted with an ethynyl group at the 2-position and a nitro group at the 5-position. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable intermediate in various chemical syntheses and applications.
Applications De Recherche Scientifique
2-Ethynyl-5-nitropyridine finds applications in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its role in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of advanced materials and polymers
Mécanisme D'action
Target of Action
Nitropyridines, a class of compounds to which 2-ethynyl-5-nitropyridine belongs, are known to interact with various biological targets depending on their specific substitutions .
Mode of Action
It’s synthesized via the sonogashira reaction of 2-bromo-5-nitropyridine with terminal acetylenes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Ethynyl-5-nitropyridine can be synthesized through the Sonogashira coupling reaction. This involves the palladium-catalyzed cross-coupling of 2-bromo-5-nitropyridine with terminal acetylenes. The reaction typically employs a palladium catalyst, such as palladium(II) acetate, in the presence of a copper co-catalyst and a base like triethylamine .
Industrial Production Methods: While specific industrial production methods for 2-ethynyl-5-nitropyridine are not extensively documented, the Sonogashira coupling reaction remains a standard approach. The scalability of this method makes it suitable for industrial applications, provided that the reaction conditions are optimized for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethynyl-5-nitropyridine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted position.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are common.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products Formed:
Oxidation: 2-Acetyl-5-nitropyridine.
Reduction: 2-Ethynyl-5-aminopyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
2-Ethynylpyridine: Lacks the nitro group, making it less reactive in certain substitution reactions.
5-Nitropyridine: Lacks the ethynyl group, limiting its use in cross-coupling reactions.
Uniqueness: 2-Ethynyl-5-nitropyridine is unique due to the presence of both the ethynyl and nitro groups, which confer distinct reactivity patterns. This dual functionality allows for a broader range of chemical transformations compared to its analogs .
Propriétés
IUPAC Name |
2-ethynyl-5-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2/c1-2-6-3-4-7(5-8-6)9(10)11/h1,3-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGPWDEKBZZUODK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90514601 | |
| Record name | 2-Ethynyl-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90514601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
452333-53-8 | |
| Record name | 2-Ethynyl-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90514601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















